molecular formula C18H22N2O5 B4649720 1-benzyl-4-(2-furylmethyl)piperazine oxalate

1-benzyl-4-(2-furylmethyl)piperazine oxalate

Cat. No. B4649720
M. Wt: 346.4 g/mol
InChI Key: NOZJUEKIGJILGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-(2-furylmethyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a piperazine derivative and has been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 1-benzyl-4-(2-furylmethyl)piperazine oxalate is not fully understood. However, it is believed to act on various neurotransmitter systems, including the serotonin, dopamine, and norepinephrine systems. This compound has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. Additionally, this compound has been found to reduce the levels of inflammatory cytokines, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzyl-4-(2-furylmethyl)piperazine oxalate in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various biological activities, which may make it a useful tool for studying the underlying mechanisms of various diseases. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for research on 1-benzyl-4-(2-furylmethyl)piperazine oxalate. One area of interest is the potential use of this compound in the treatment of neuropathic pain. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, more research is needed to fully understand the underlying mechanisms of action of this compound.

Scientific Research Applications

1-benzyl-4-(2-furylmethyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities, including antitumor, antidepressant, and anxiolytic effects. Additionally, this compound has been shown to have potential in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-benzyl-4-(furan-2-ylmethyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O.C2H2O4/c1-2-5-15(6-3-1)13-17-8-10-18(11-9-17)14-16-7-4-12-19-16;3-1(4)2(5)6/h1-7,12H,8-11,13-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZJUEKIGJILGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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